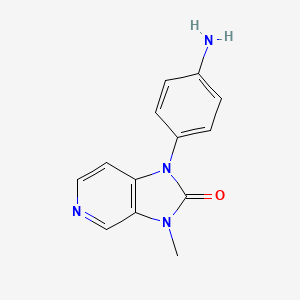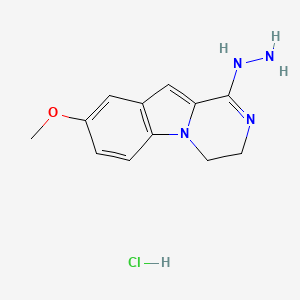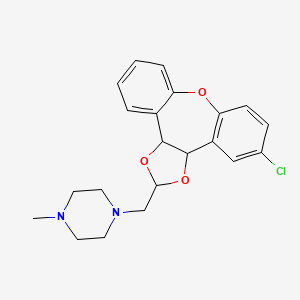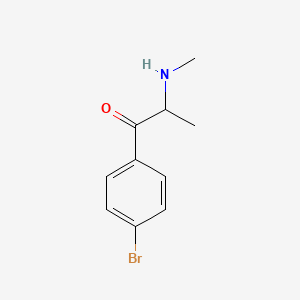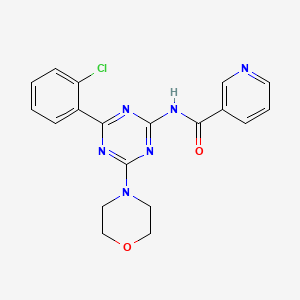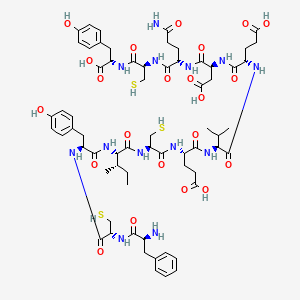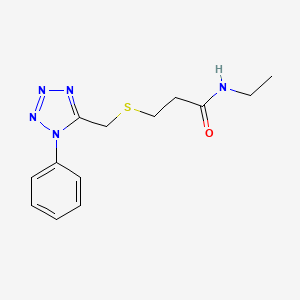
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine is a synthetic organic compound that belongs to the class of triazolophthalazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include the reaction of a phenyl-substituted hydrazine with a propenyl-substituted nitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Phenyl-3-(2-propylamino)-1,2,4-triazolo(3,4-a)phthalazine
- 6-Phenyl-3-(2-ethylamino)-1,2,4-triazolo(3,4-a)phthalazine
Uniqueness
6-Phenyl-3-(2-propenylamino)-1,2,4-triazolo(3,4-a)phthalazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.
Propiedades
Número CAS |
87540-68-9 |
|---|---|
Fórmula molecular |
C18H15N5 |
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
6-phenyl-N-prop-2-enyl-[1,2,4]triazolo[3,4-a]phthalazin-3-amine |
InChI |
InChI=1S/C18H15N5/c1-2-12-19-18-21-20-17-15-11-7-6-10-14(15)16(22-23(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,19,21) |
Clave InChI |
USJXNVWBZBITPA-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC1=NN=C2N1N=C(C3=CC=CC=C32)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



